1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo-

説明

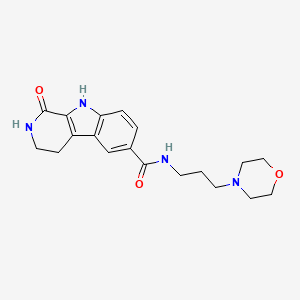

1H-ピリド(3,4-b)インドール-6-カルボキサミド、2,3,4,9-テトラヒドロ-N-(3-(4-モルホリニル)プロピル)-1-オキソ- は、複素環式化合物のクラスに属する複雑な有機化合物です。これらの化合物は、窒素、酸素、または硫黄などの炭素以外の原子を少なくとも1つ含む環状構造の存在を特徴としています。この特定の化合物は、ピリジンとインドールの構造を組み合わせた縮合環系であるピリドインドールコアを特徴とし、さらにカルボキサミド基とモルホリニルプロピル側鎖で官能化されています。

特性

CAS番号 |

184691-70-1 |

|---|---|

分子式 |

C19H24N4O3 |

分子量 |

356.4 g/mol |

IUPAC名 |

N-(3-morpholin-4-ylpropyl)-1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |

InChI |

InChI=1S/C19H24N4O3/c24-18(20-5-1-7-23-8-10-26-11-9-23)13-2-3-16-15(12-13)14-4-6-21-19(25)17(14)22-16/h2-3,12,22H,1,4-11H2,(H,20,24)(H,21,25) |

InChIキー |

RKWPADTYZMVVCG-UHFFFAOYSA-N |

正規SMILES |

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NCCCN4CCOCC4 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1H-ピリド(3,4-b)インドール-6-カルボキサミド、2,3,4,9-テトラヒドロ-N-(3-(4-モルホリニル)プロピル)-1-オキソ- の合成は、通常、複数段階の有機反応を伴います。出発物質と試薬は、目的の官能基と標的分子の複雑さに基づいて選択されます。一般的な合成経路には、以下が含まれます。

環化反応: 適切な前駆体の環化によるピリドインドールコアの形成。

アミド化反応: アミンまたはアミドとの反応によるカルボキサミド基の導入。

官能基変換: アルキル化または置換反応によるモルホリニルプロピル側鎖の付加。

工業的製造方法

このような複雑な化合物の工業的製造では、収率と純度を最大限に高めるために、反応条件を最適化する必要があります。これには以下が含まれます。

触媒: 反応速度と選択性を高めるための触媒の使用。

精製技術: クロマトグラフィー、結晶化、または蒸留による目的の生成物の単離。

化学反応の分析

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 複素環式化合物を含む生物学的プロセスを研究するためのプローブとして。

医学: その独自の構造的特徴により、潜在的な治療薬として。

産業: 医薬品または農薬の生産における中間体として。

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving heterocyclic compounds.

Medicine: As a potential therapeutic agent due to its unique structural features.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

作用機序

類似の化合物との比較

類似の化合物

1H-ピリド(3,4-b)インドール-6-カルボキサミド: テトラヒドロおよびモルホリニルプロピル修飾のない、より単純なアナログ。

インドール-3-カルボキサミド: インドールコアとカルボキサミド基を有する関連化合物。

モルホリン誘導体: モルホリン環を含む化合物であり、同様の生物活性を持つ可能性があります。

独自性

1H-ピリド(3,4-b)インドール-6-カルボキサミド、2,3,4,9-テトラヒドロ-N-(3-(4-モルホリニル)プロピル)-1-オキソ- は、ピリドインドールコア、カルボキサミド基、モルホリニルプロピル側鎖の組み合わせにより、ユニークです。この構造的複雑さは、明確な化学的および生物学的特性を付与する可能性があり、研究開発にとって貴重な化合物となります。

類似化合物との比較

Similar Compounds

1H-Pyrido(3,4-b)indole-6-carboxamide: A simpler analog without the tetrahydro and morpholinylpropyl modifications.

Indole-3-carboxamide: A related compound with an indole core and a carboxamide group.

Morpholine Derivatives: Compounds containing the morpholine ring, which may have similar biological activities.

Uniqueness

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- is unique due to its combination of a pyridoindole core, a carboxamide group, and a morpholinylpropyl side chain. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。